molecular formula C13H16O3 B289658 4-methoxyphenyl cyclopentanecarboxylate

4-methoxyphenyl cyclopentanecarboxylate

Cat. No.: B289658
M. Wt: 220.26 g/mol
InChI Key: ORMAVLLFHICVKM-UHFFFAOYSA-N
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Description

4-Methoxyphenyl cyclopentanecarboxylate is an ester derivative of cyclopentanecarboxylic acid, where the ester group is a 4-methoxyphenyl moiety. This compound is characterized by a cyclopentane ring fused to a carboxylate ester, with a methoxy (-OCH₃) substituent at the para position of the aromatic ring. The methoxy group is electron-donating, which influences the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(4-methoxyphenyl) cyclopentanecarboxylate

InChI

InChI=1S/C13H16O3/c1-15-11-6-8-12(9-7-11)16-13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3

InChI Key

ORMAVLLFHICVKM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC(=O)C2CCCC2

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2CCCC2

Origin of Product

United States

Preparation Methods

The synthesis of cyclopentanecarboxylic acid, 4-methoxyphenyl ester can be achieved through several methods:

Chemical Reactions Analysis

4-methoxyphenyl cyclopentanecarboxylate undergoes various chemical reactions:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

4-methoxyphenyl cyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Electronic and Photophysical Properties

The electron-donating methoxy group in this compound contrasts with electron-withdrawing groups (e.g., chloro, fluoro) or non-substituted aryl esters. Evidence from quinazoline derivatives (Figure 1) demonstrates that methoxy substituents induce red shifts in emission spectra due to enhanced intramolecular charge transfer (ICT) and π-electron delocalization . For example:

  • 4-Methoxyphenyl-substituted quinazoline (6l) : Exhibited a red-shifted emission maximum (λem) compared to chloro- or fluoro-substituted analogs, attributed to stronger ICT effects .
  • Chlorophenyl-substituted analogs : Showed reduced emission intensity and blue shifts due to electron-withdrawing effects .

While these findings pertain to quinazolines, similar trends likely apply to cyclopentanecarboxylates, where the methoxy group could enhance solubility in polar solvents (e.g., DMF) and stabilize charge-separated states during reactions.

Data Table: Key Properties of Cyclopentanecarboxylate Derivatives

Compound Substituent Electronic Effect Key Application Notable Property
This compound 4-OCH₃ Electron-donating Synthetic intermediate (inferred) Enhanced ICT, polar solvent stability
Methyl cyclopentanecarboxylate -OCH₃ (aliphatic) Mildly donating Hydrolysis-prone intermediate High reactivity in ester cleavage
Chlorophenyl cyclopentanecarboxylate 4-Cl Electron-withdrawing Agrochemical synthesis Stabilizes electrophilic intermediates

Research Findings and Limitations

  • Photophysical Behavior : Methoxy groups enhance red shifts in emission spectra, but direct data on cyclopentanecarboxylates are inferred from quinazoline studies .
  • Synthetic Utility : Patents highlight the role of substituents in determining reaction pathways and yields, though 4-methoxyphenyl derivatives are underrepresented in the literature .
  • Safety Data : Current safety guidelines are extrapolated from methyl ester analogs; specific studies on 4-methoxyphenyl variants are needed .

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